Diheteropeptin
描述
a substance with TGF-beta like activity, produced by a fungus diheterospora sp.; structure in first source
属性
分子式 |
C28H42N4O6 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC 名称 |
(3S,9S,12R)-3-benzyl-9-[(6R,7R)-6,7-dihydroxyoctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C28H42N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-23,33-34H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-,23-/m1/s1 |
InChI 键 |
NAOMMKDKLCMCHA-YDXQKAQTSA-N |
产品来源 |
United States |
Foundational & Exploratory
Diheteropeptin: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Diheteropeptin, a novel cyclic tetrapeptide produced by the fungus Diheterospora chlamydosporia. This compound has garnered interest in the scientific community for its notable biological activities, including its Transforming Growth Factor-beta (TGF-β)-like effects and its function as a histone deacetylase (HDAC) inhibitor.
Discovery of this compound
This compound was identified from the culture broth of Diheterospora chlamydosporia strain Q58044 through a screening program designed to discover substances with TGF-β-like activity.[1] This discovery highlighted the potential of fungal secondary metabolites as a source of novel therapeutic agents.
Isolation and Purification
The isolation of this compound from the fungal culture is a multi-step process involving extraction and a series of chromatographic separations. A general workflow for the purification of this compound is outlined below.
Experimental Protocols
Note: Detailed experimental parameters for the cultivation of Diheterospora chlamydosporia Q58044 and the subsequent purification of this compound are not extensively available in publicly accessible literature. The following protocols are based on the general methodologies reported.[1]
2.1. Fungal Fermentation:
-
Organism: Diheterospora chlamydosporia Q58044
-
Fermentation: The fungus is cultured in a suitable liquid medium to promote the production of secondary metabolites. The specific composition of the medium, temperature, pH, and aeration rates are critical parameters that would be optimized for maximal this compound yield.
2.2. Extraction:
-
The culture broth is separated from the fungal mycelia by filtration or centrifugation.
-
This compound is then extracted from the culture supernatant using a water-immiscible organic solvent, such as ethyl acetate.
2.3. Chromatographic Purification: A sequential chromatographic approach is employed to purify this compound from the crude extract.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography. Fractions are eluted using a solvent gradient of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., methanol (B129727) or ethyl acetate).
-
Gel Filtration Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by gel filtration chromatography (also known as size-exclusion chromatography). This step separates molecules based on their size. A common resin for this purpose is Sephadex.
-
High-Performance Liquid Chromatography (HPLC): The final purification step is performed using reversed-phase HPLC to yield highly pure this compound.
Data Presentation
Quantitative data on the yield and purity of this compound at each stage of the purification process have not been published. The following table is a representative example of how such data would be presented.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant (Crude) | 1000 | 10000 | 10 | 100 | 1 |
| Ethyl Acetate Extract | 200 | 8000 | 40 | 80 | 4 |
| Silica Gel Chromatography | 50 | 6000 | 120 | 60 | 12 |
| Gel Filtration | 10 | 4000 | 400 | 40 | 40 |
| Reversed-Phase HPLC | 2 | 3000 | 1500 | 30 | 150 |
Note: The values in this table are illustrative and do not represent actual experimental data.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activities, primarily its TGF-β-like effects and inhibition of histone deacetylase.[1]
TGF-β-like Activity
This compound mimics the activity of Transforming Growth Factor-beta, a multifunctional cytokine involved in regulating cell growth, proliferation, differentiation, and apoptosis. This activity was demonstrated by its cytostatic effect on mink lung epithelial (Mv1Lu) cells, with a reported IC50 value of 20.3 μM.[1]
The canonical TGF-β signaling pathway is initiated by the binding of the TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (Co-SMAD) and translocate to the nucleus to regulate target gene expression.
Histone Deacetylase (HDAC) Inhibition
This compound also functions as a histone deacetylase inhibitor.[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, leading to a more relaxed chromatin state and the expression of genes that can, for example, trigger cell cycle arrest and apoptosis in cancer cells.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
TGF-β Signaling Pathway
Caption: Simplified canonical TGF-β signaling pathway.
HDAC Inhibition Mechanism
Caption: Mechanism of histone deacetylase (HDAC) inhibition by this compound.
References
Unveiling Diheteropeptin: A Technical Guide to Its Fungal Origin and Cultivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diheteropeptin is a fungal metabolite that has garnered interest for its biological activities, including its TGF-beta-like effects. This technical guide provides an in-depth overview of the fungus responsible for producing this compound and the specific conditions required for its cultivation and isolation. The information presented here is compiled from foundational research and is intended to serve as a comprehensive resource for researchers and professionals in drug development and microbiology.
The Producing Microorganism: Diheterospora chlamydosporia
The fungus identified as the producer of this compound is Diheterospora chlamydosporia, specifically the strain Q58044. This discovery was the result of screening for substances with TGF-beta-like activity from fungal culture broths.
Cultivation and Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Diheterospora chlamydosporia Q58044. The following sections detail the experimental protocols for the cultivation of the fungus and the subsequent extraction of the target compound.
Culture Medium and Conditions
Successful production of this compound relies on providing the optimal nutritional and environmental conditions for the fungus.
Table 1: Culture Medium Composition for this compound Production
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Polypeptone | 5.0 |
| Yeast Extract | 5.0 |
| MgSO₄·7H₂O | 1.0 |
| KH₂PO₄ | 1.0 |
| pH (pre-sterilization) | 6.0 |
Fermentation Protocol
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelia of Diheterospora chlamydosporia Q58044 and incubating on a rotary shaker.
-
Production Culture: The production medium (as detailed in Table 1) is prepared and sterilized.
-
Inoculation: The production medium is inoculated with the seed culture.
-
Incubation: The fermentation is carried out under the following conditions:
-
Temperature: 27°C
-
Agitation: Rotary shaker at 200 rpm
-
Duration: 4 days
-
Extraction and Purification of this compound
Following the fermentation period, this compound is extracted from the culture broth.
Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Detailed Protocol
-
Separation of Supernatant: The culture broth is centrifuged to separate the supernatant from the fungal mycelia.
-
Solvent Extraction: The supernatant is extracted with an equal volume of ethyl acetate.
-
Concentration: The ethyl acetate layer is collected and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps:
-
Silica Gel Chromatography: The crude extract is first purified on a silica gel column.
-
Gel Filtration Chromatography: The partially purified fraction is further purified using a Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC to yield pure this compound.
-
Biosynthetic Pathway
This compound is a cyclic tetrapeptide, which strongly suggests its biosynthesis occurs via a non-ribosomal peptide synthetase (NRPS) pathway. NRPSs are large, multi-domain enzymes that assemble peptides from amino acid precursors in a modular fashion, independent of ribosomes.
Hypothesized Non-Ribosomal Peptide Synthesis (NRPS) Pathway
Caption: A generalized model for the biosynthesis of this compound via an NRPS pathway.
Note: The specific amino acid precursors and the detailed structure of the this compound NRPS gene cluster in Diheterospora chlamydosporia Q58044 have not yet been fully elucidated and represent an area for future research.
Quantitative Data
Currently, publicly available literature does not provide specific quantitative data on the yield of this compound from the fermentation process. Further optimization studies would be required to determine the productivity of this fermentation.
Conclusion
This technical guide provides a foundational understanding of the production of this compound from Diheterospora chlamydosporia Q58044. The detailed protocols for cultivation and extraction, along with the hypothesized biosynthetic pathway, offer a starting point for researchers interested in this promising fungal metabolite. Future work should focus on optimizing the fermentation conditions to improve yields and on characterizing the genetic basis of this compound biosynthesis.
Early-Stage Research on Diheteropeptin and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diheteropeptin, a novel metabolite isolated from the fungus Diheterospora chlamydosporia, has emerged as a compound of interest in early-stage cancer research. Exhibiting cytostatic and TGF-beta-like activities, this compound presents a unique profile with potential therapeutic applications. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
This compound is a fungal metabolite identified through screenings for substances with TGF-beta-like activity.[1] Initial studies have characterized it as a cytostatic agent, indicating its ability to inhibit cell growth and proliferation. A key finding in the early assessment of this compound is its inhibitory effect on histone deacetylase (HDAC), a class of enzymes often dysregulated in cancer.[1] The dual activities of TGF-beta signaling modulation and HDAC inhibition position this compound as a compelling candidate for further investigation in oncology.
Mechanism of Action
The anticancer potential of this compound is understood to stem from two primary mechanisms: the inhibition of histone deacetylases and the modulation of TGF-beta signaling pathways.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. In many cancers, HDACs are overexpressed, contributing to uncontrolled cell growth and survival.[2][3][4]
By inhibiting HDACs, this compound is proposed to restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in cancer cells.[2][3][5][6] The induction of apoptosis through HDAC inhibition can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
DOT Script for HDAC Inhibition Pathway
Caption: this compound inhibits HDAC, leading to histone acetylation and tumor suppressor gene expression.
TGF-beta-like Activity
The transforming growth factor-beta (TGF-beta) signaling pathway has a complex and often paradoxical role in cancer.[8] In the early stages of tumorigenesis, TGF-beta acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[2][8][9] However, in advanced cancers, tumor cells often become resistant to TGF-beta's growth-inhibitory effects and can co-opt the pathway to promote invasion, metastasis, and immune evasion.[8][10]
This compound's "TGF-beta-like activity" suggests that it may mimic the tumor-suppressive functions of TGF-beta.[1] In cancer cells that retain sensitivity to TGF-beta-mediated growth inhibition, this compound could potentially activate the canonical SMAD signaling pathway, leading to the transcription of genes that inhibit cell cycle progression and promote apoptosis.[9][10]
DOT Script for TGF-beta/SMAD Signaling Pathway
Caption: this compound may activate the TGF-beta/SMAD pathway, leading to cell cycle arrest and apoptosis.
Quantitative Data
To date, publicly available quantitative data on the anticancer activity of this compound is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) in a specific cell line. Further research is required to establish a broader profile of its potency across various cancer types.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Mv1Lu (Mink Lung Epithelial) | Cytostatic Activity | 20.3 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines and to determine its IC50 value.
DOT Script for MTT Assay Workflow
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathways.
Protocol:
-
Cell Treatment and Lysis: Culture cancer cells and treat them with this compound at a concentration around its IC50 value for various time points (e.g., 24, 48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[4][11][12][13][14]
Histone Deacetylase (HDAC) Activity Assay
This protocol is used to confirm the inhibitory effect of this compound on HDAC activity.
Protocol:
-
Nuclear Extract Preparation: Treat cancer cells with this compound. Isolate the nuclear proteins using a nuclear extraction kit.
-
Assay Setup: In a 96-well plate, add the nuclear extract, a fluorogenic HDAC substrate, and this compound at various concentrations. Include a known HDAC inhibitor as a positive control and a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified period to allow for the deacetylation reaction.
-
Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition by this compound compared to the untreated control.
Conclusion and Future Directions
Early-stage research on this compound reveals its potential as an anticancer agent through its dual mechanism of HDAC inhibition and TGF-beta-like activity. The available data, although limited, provides a strong rationale for further investigation. Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Determining the IC50 values of this compound across a wide panel of human cancer cell lines to identify sensitive cancer types.
-
Detailed Mechanistic Studies: Elucidating the specific downstream targets of this compound within the TGF-beta and apoptosis signaling pathways using techniques like Western blotting, qPCR, and reporter assays.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
-
Combination Therapy Studies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
A more comprehensive understanding of this compound's biological activities will be crucial for its potential translation into a novel cancer therapeutic.
References
- 1. Dpep Inhibits Cancer Cell Growth and Survival via Shared and Context-Dependent Transcriptome Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMAD Proteins in TGF-β Signalling Pathway in Cancer: Regulatory Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic pathways activated by histone deacetylase inhibitors: implications for the drug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Novel mechanisms of apoptosis induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of TGF-β/SMAD4 signaling in cancer [ijbs.com]
- 10. TGF-beta/SMAD signaling and its involvement in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Diheteropeptin Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies for the synthesis and purification of Diheteropeptin, a cyclic tetrapeptide with potential applications in drug development due to its biological activities, including TGF-β-like activity and histone deacetylase inhibition. The protocols described herein are based on published literature and are intended to serve as a comprehensive guide for researchers in the field.
Introduction
This compound is a natural product first isolated from the fungus Diheterospora chlamydosporia. Its unique structure, featuring a cyclic tetrapeptide core, has attracted interest from the scientific community, leading to the development of several total synthesis strategies. This document outlines both the biosynthetic production and purification from fungal cultures and the key strategies for its chemical synthesis.
Part 1: Production and Purification of Natural this compound
This compound can be obtained from the fermentation broth of Diheterospora chlamydosporia. The general workflow for its production and purification involves fermentation, extraction, and a multi-step chromatographic purification process.
Experimental Protocol: Purification from Fungal Culture
-
Fermentation: Diheterospora chlamydosporia (strain Q58044) is cultured in a suitable nutrient-rich medium to promote the production of this compound.
-
Extraction: The culture supernatant is harvested and extracted to isolate the crude mixture of metabolites, including this compound.[1]
-
Chromatographic Purification: A sequential chromatographic approach is employed for the purification of this compound from the crude extract.[1]
-
Silica (B1680970) Gel Chromatography: The initial purification step utilizes silica gel chromatography to separate compounds based on polarity.
-
Gel Filtration Chromatography: Further purification is achieved by gel filtration chromatography, which separates molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step is performed using HPLC to obtain highly pure this compound.[1]
-
Purification Workflow Diagram
Caption: Workflow for the production and purification of this compound.
Part 2: Chemical Synthesis of this compound
The total synthesis of this compound has been accomplished by various research groups. These synthetic routes provide a means to access this compound and its analogs for structure-activity relationship (SAR) studies.
Key Synthetic Strategies
Several distinct strategies have been employed for the total synthesis of this compound and structurally related cyclic tetrapeptides like Koshidacins. These approaches often involve the synthesis of a linear tetrapeptide precursor followed by a crucial macrocyclization step.
One notable asymmetric total synthesis of natural this compound has been reported, highlighting the following key transformations:
-
Schöllkopf Method: Utilized for the synthesis of amino acid components.
-
Sharpless Asymmetric Dihydroxylation: A key step to introduce specific stereochemistry.
More recent synthetic efforts have also been directed towards this compound and its stereoisomers.
General Synthetic Workflow Diagram
Caption: A generalized workflow for the total synthesis of this compound.
Note: The detailed experimental procedures, including specific reagents, reaction conditions, and yields for the total synthesis of this compound, are highly complex and can be found in the peer-reviewed scientific literature. Researchers are encouraged to consult these primary sources for comprehensive protocols.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound.
| Parameter | Value | Reference |
| Biological Activity | ||
| IC50 (Mv1Lu cells) | 20.3 µM | [1] |
| Physicochemical Properties | ||
| Molecular Formula | C₂₈H₄₀N₄O₄ |
Conclusion
The protocols and data presented in this application note provide a foundational understanding of the synthesis and purification of this compound. While the purification from natural sources offers a direct route to the natural product, chemical synthesis provides the flexibility to generate analogs for further drug discovery and development efforts. For detailed, step-by-step experimental procedures, it is essential to refer to the original research articles.
References
Diheteropeptin in Cell Culture: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to Diheteropeptin
This compound is a fungal metabolite originally isolated from Diheterospora chlamydosporia. It has garnered interest within the scientific community for its dual activities as a compound with Transforming Growth Factor-beta (TGF-β)-like effects and as a histone deacetylase (HDAC) inhibitor.[1][2] Its ability to induce cytostatic effects in cancer cell lines highlights its potential as a subject for drug discovery and development. These application notes provide an overview and detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects through at least two known mechanisms:
-
TGF-β-like Activity : this compound mimics the activity of TGF-β, a key signaling protein involved in a myriad of cellular processes including cell growth, proliferation, differentiation, and apoptosis.[1][2] This suggests that this compound may interact with the TGF-β signaling pathway, which is often dysregulated in cancer and other diseases.
-
Histone Deacetylase (HDAC) Inhibition : this compound has been shown to inhibit histone deacetylases.[1] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. By inhibiting HDACs, this compound can lead to histone hyperacetylation, resulting in a more open chromatin state and altered gene expression. This can, in turn, affect cell cycle progression and induce apoptosis.
Data Presentation
The following table summarizes the known quantitative data for this compound's activity in cell culture.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| Mv1Lu | Cytostatic Activity | IC50 | 20.3 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: Information regarding the optimal solvent and long-term stability of this compound in solution is limited. Researchers should perform small-scale solubility and stability tests before preparing large batches. Based on the chemical nature of similar cyclic peptides, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh out a precise amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a sufficient volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline to determine the cytotoxic or cytostatic effects of this compound on a given cell line. The IC50 value of 20.3 µM in Mv1Lu cells can be used as a starting point for concentration ranges.[1]
Materials:
-
Cells of interest (e.g., Mv1Lu, or other cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting range could be 0.1, 1, 5, 10, 20, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol helps to determine if the cytostatic effect of this compound is due to cell cycle arrest.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 300 µL of ice-cold PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol determines if this compound induces apoptosis.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound as described for the cell cycle analysis.
-
After the desired incubation period, harvest both the adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Postulated TGF-β signaling pathway activated by this compound.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
References
- 1. This compound, a new substance with TGF-beta-like activity, produced by a fungus, Diheterospora chlamydosporia. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel substance with TGF-beta like activity, this compound, produced by a fungus, Diheterospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diheteropeptin Treatment of Mv1Lu Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diheteropeptin is a fungal metabolite demonstrating notable biological activity, including TGF-beta-like effects and the inhibition of histone deacetylase (HDAC). These properties make it a compound of interest for studies in cell cycle regulation and potential therapeutic applications. This document provides detailed protocols for the treatment of mink lung epithelial cells (Mv1Lu) with this compound, a cell line known for its sensitivity to growth inhibitory signals. The provided methodologies cover cell culture, this compound treatment, and subsequent analysis of its cytostatic effects.
Quantitative Data Summary
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50). The known IC50 value for this compound in Mv1Lu cells provides a benchmark for designing experiments to investigate its biological effects.
| Parameter | Cell Line | Value | Reference |
| IC50 | Mv1Lu | 20.3 µM | [1] |
Experimental Protocols
Mv1Lu Cell Culture
This protocol outlines the standard procedure for the culture of Mv1Lu cells, a mink lung epithelial cell line. Adherence to aseptic techniques is critical to prevent contamination.
Materials:
-
Mv1Lu cells (e.g., ATCC CCL-64)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
L-Glutamine
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (e.g., T-75)
-
Culture dishes or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: To a bottle of EMEM, add FBS to a final concentration of 10%, NEAA to 1%, and L-Glutamine to 2mM.
-
Cell Thawing:
-
Thaw a cryovial of Mv1Lu cells rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Subculture:
-
Monitor cell growth daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, they should be subcultured.
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new culture flasks or plates at a density of 2-4 x 10^4 cells/cm².[2][3]
-
This compound Treatment Protocol
This protocol describes the treatment of Mv1Lu cells with this compound to assess its cytostatic effects. The IC50 value of 20.3 µM serves as a central point for dose-response studies.
Materials:
-
Mv1Lu cells, cultured as described above
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein or RNA analysis)
Procedure:
-
Cell Seeding:
-
Harvest Mv1Lu cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed cells into multi-well plates at a predetermined density. For a 96-well plate, a starting density of 5,000 cells per well is recommended. Allow cells to adhere and resume growth for 24 hours.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound in complete growth medium from your stock solution. A common approach is to prepare a 2X concentration series.
-
It is recommended to test a range of concentrations around the IC50 value (e.g., 0.1, 1, 10, 20.3, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
-
Treatment:
-
After 24 hours of cell seeding, carefully aspirate the medium from the wells.
-
Add the this compound working solutions to the respective wells. For a 2X serial dilution, add an equal volume of the 2X solution to the existing medium in the well.
-
Incubate the plates for the desired treatment duration. A common time course for cytostatic agents is 24, 48, and 72 hours.
-
-
Post-Treatment Analysis:
-
Following the incubation period, proceed with downstream assays such as cell viability (MTT, MTS), proliferation (BrdU incorporation), or apoptosis (caspase activity, Annexin V staining) assays.
-
Signaling Pathways and Mechanisms of Action
This compound's biological activity in Mv1Lu cells is understood to be mediated through two primary mechanisms: its TGF-beta-like activity and its function as a histone deacetylase (HDAC) inhibitor.
TGF-β Signaling Pathway
This compound mimics the activity of Transforming Growth Factor-beta (TGF-β), a potent inhibitor of epithelial cell growth. The canonical TGF-β signaling pathway is initiated by the binding of the ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), which then complex with a common-mediator Smad (Co-Smad) and translocate to the nucleus to regulate the transcription of target genes, including those involved in cell cycle arrest.
Caption: this compound-induced TGF-β signaling pathway.
Histone Deacetylase (HDAC) Inhibition
As a histone deacetylase inhibitor, this compound prevents the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of genes that are normally silenced. Among these are genes that encode for cell cycle inhibitors, such as p21. The upregulation of these inhibitors leads to a halt in cell cycle progression, resulting in a cytostatic effect.
Caption: Mechanism of cell cycle arrest by HDAC inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on Mv1Lu cells.
Caption: Workflow for assessing this compound's cytostatic effects.
References
Application Notes: Characterizing Histone Deacetylase Inhibitors with a Fluorogenic Activity Assay
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] Aberrant HDAC activity is implicated in various diseases, particularly cancer, making HDACs significant targets for therapeutic drug development.[1]
HDAC inhibitors are compounds that block the activity of these enzymes, leading to hyperacetylation of histones, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] One such natural product is Diheteropeptin, a metabolite isolated from the fungus Diheterospora chlamydosporia, which has been identified as an inhibitor of histone deacetylase.[3][4]
These application notes provide a detailed protocol for a fluorogenic HDAC activity assay designed to screen and characterize HDAC inhibitors, such as this compound. The assay is based on a two-step enzymatic reaction that results in a quantifiable fluorescent signal directly proportional to HDAC activity.[5][6] By measuring the reduction in this signal in the presence of an inhibitor, a compound's potency (e.g., its IC50 value) can be accurately determined.
Assay Principle
The fluorogenic HDAC activity assay is a two-step process designed for high-throughput screening.
-
Deacetylation Step: A purified HDAC enzyme is incubated with a fluorogenic substrate, typically a peptide containing an acetylated lysine residue linked to a quenched fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC). The HDAC enzyme removes the acetyl group from the lysine residue.
-
Development Step: A developing enzyme, which is a protease (e.g., trypsin), is added to the reaction. This developer specifically cleaves the deacetylated peptide, releasing the AMC fluorophore.[5][6] The free AMC fluoresces, and the intensity of this fluorescence is measured.
The amount of fluorescence generated is directly proportional to the HDAC activity. When an inhibitor like this compound is present, it reduces the rate of deacetylation, resulting in a decreased fluorescent signal.
Materials and Reagents
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Purified active HDAC enzyme (e.g., recombinant human HDAC1)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Inhibitor (Positive Control, e.g., Trichostatin A [TSA])
-
Test Compound (e.g., this compound)
-
Developer Solution (e.g., Trypsin in assay buffer with TSA to stop the HDAC reaction)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Experimental Protocol
This protocol outlines the procedure for determining the IC50 value of an HDAC inhibitor.
1. Reagent Preparation:
-
HDAC Assay Buffer: Prepare and keep on ice.
-
HDAC Enzyme: Thaw the purified HDAC enzyme on ice and dilute to the desired working concentration in cold HDAC Assay Buffer.
-
Substrate Solution: Prepare the Fluorogenic HDAC Substrate solution in HDAC Assay Buffer to the final desired concentration (e.g., 20 µM).
-
Inhibitor Dilutions: Prepare a serial dilution of the test compound (this compound) and the positive control (TSA) in HDAC Assay Buffer. Start with a high concentration and perform 1:3 or 1:10 serial dilutions.
2. Assay Procedure:
-
Set up the 96-well plate by adding reagents in the following order:
-
Blank Wells (No Enzyme): 40 µL Assay Buffer, 10 µL Substrate Solution.
-
Negative Control Wells (No Inhibitor): 30 µL Assay Buffer, 10 µL HDAC Enzyme, 10 µL Substrate Solution.
-
Positive Control Wells (TSA): 20 µL Assay Buffer, 10 µL TSA solution, 10 µL HDAC Enzyme, 10 µL Substrate Solution.
-
Test Compound Wells: 20 µL Assay Buffer, 10 µL this compound dilution, 10 µL HDAC Enzyme, 10 µL Substrate Solution.
-
-
The total volume in each well should be 50 µL.
-
Tap the plate gently to mix the contents.
-
Cover the plate and incubate at 37°C for 60 minutes.
3. Development and Measurement:
-
After incubation, add 50 µL of Developer Solution to each well. The TSA within the developer solution will stop the HDAC reaction.
-
Incubate the plate at 37°C for 20 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity on a microplate reader with excitation at ~355 nm and emission at ~460 nm.[7]
4. Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other measurements.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NegativeControl))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Data Presentation
The following tables represent example data for determining the IC50 value of this compound.
Table 1: Raw Fluorescence Data
| Well Type | This compound (µM) | Raw Fluorescence (RFU) |
|---|---|---|
| Blank | 0 | 150 |
| Negative Control | 0 | 2500 |
| Test Compound | 0.1 | 2250 |
| Test Compound | 1 | 1900 |
| Test Compound | 10 | 1375 |
| Test Compound | 50 | 600 |
| Test Compound | 100 | 200 |
| Positive Control (TSA) | 1 | 175 |
Table 2: Calculation of Percent Inhibition
| This compound (µM) | Corrected RFU (Raw - Blank) | % Activity | % Inhibition |
|---|---|---|---|
| 0 (Control) | 2350 | 100.0% | 0.0% |
| 0.1 | 2100 | 89.4% | 10.6% |
| 1 | 1750 | 74.5% | 25.5% |
| 10 | 1225 | 52.1% | 47.9% |
| 50 | 450 | 19.1% | 80.9% |
| 100 | 50 | 2.1% | 97.9% |
Based on this data, the IC50 value for this compound is calculated to be approximately 10.8 µM.
Visualizations
Caption: Role of HATs and HDACs in Chromatin Remodeling.
Caption: Workflow for Fluorogenic HDAC Inhibitor Assay.
References
- 1. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound, a new substance with TGF-beta-like activity, produced by a fungus, Diheterospora chlamydosporia. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel substance with TGF-beta like activity, this compound, produced by a fungus, Diheterospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
Troubleshooting & Optimization
Troubleshooting Diheteropeptin insolubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Diheteropeptin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound is a cyclic tetrapeptide metabolite isolated from the fungus Diheterospora chlamydosporia.[1][2] Like many cyclic peptides rich in hydrophobic amino acids, this compound has poor water solubility.[3][4][5] Its structure lends itself to intermolecular hydrogen bonding, which can lead to aggregation and precipitation in aqueous environments.[3]
Q2: I am observing a precipitate after adding my this compound stock solution to my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. This indicates that the solubility limit in the final working solution has been exceeded. You should first try to lower the final concentration of this compound in your assay. If the issue persists, you may need to modify your solubilization protocol by using a different co-solvent or adjusting the pH of your buffer.
Q3: Can I heat or sonicate my this compound solution to improve solubility?
A3: Yes, gentle heating (e.g., up to 40°C) and sonication can help dissolve this compound.[6] These methods provide energy to break up aggregates and facilitate the interaction between the compound and the solvent. However, prolonged or excessive heating should be avoided to prevent potential degradation of the peptide. Always centrifuge your solution after any heating or sonication step to pellet any remaining undissolved material.[6]
Q4: Are there any chemical modifications that can improve the solubility of this compound?
A4: While modifying a specific compound like this compound would require chemical synthesis, general strategies for improving peptide solubility include PEGylation (attaching polyethylene (B3416737) glycol chains) or the substitution of hydrophobic amino acids with more hydrophilic ones.[6] These are typically considerations for the design of analog compounds in a drug development program.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: this compound fails to dissolve in aqueous buffers (e.g., PBS, TRIS).
Cause: High hydrophobicity of the cyclic peptide structure.
Solution Workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Quantitative Data: Solubility of Hydrophobic Peptides
| Solvent | Typical Solubility Range for Hydrophobic Peptides | Notes |
| Water | < 0.1 mg/mL | Very poor solubility is expected. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 mg/mL | Similar to water, solubility is limited. |
| Dimethyl Sulfoxide (DMSO) | 1 - 50 mg/mL | A good initial solvent for creating a concentrated stock solution.[3][4] |
| Dimethyl Formamide (DMF) | 1 - 50 mg/mL | An alternative to DMSO, especially for peptides sensitive to oxidation.[3][4] |
| Acetonitrile (ACN) | 0.5 - 20 mg/mL | Can be used as a co-solvent, but may be more volatile. |
| Ethanol/Methanol | 0.1 - 10 mg/mL | Lower solubilizing power for highly hydrophobic peptides compared to DMSO or DMF. |
| 10% Acetic Acid | Variable | May improve solubility for peptides with basic residues by protonating them. |
| 0.1 M Ammonium Bicarbonate | Variable | May improve solubility for peptides with acidic residues by deprotonating them. |
Experimental Protocols
Protocol 1: Solubilization of this compound using an Organic Co-Solvent (DMSO)
Objective: To prepare a working solution of this compound in an aqueous buffer for cell-based assays.
Materials:
-
Lyophilized this compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a minimal amount of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex the vial for 30 seconds to 1 minute. If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-15 seconds.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
While gently stirring your aqueous buffer, slowly add the this compound-DMSO stock solution dropwise to the buffer to achieve the desired final concentration. Note: The final concentration of DMSO in your working solution should ideally be kept below 1% (v/v) to avoid solvent effects in biological assays.
-
If the solution remains clear, it is ready for use. If you observe any cloudiness or precipitate, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant. The concentration of the supernatant should be determined if precise quantification is required.
Protocol 2: pH Adjustment for Improved Solubility
Objective: To determine if adjusting the pH of the aqueous buffer improves the solubility of this compound.
Materials:
-
This compound stock solution in a minimal amount of organic solvent (as prepared in Protocol 1)
-
Aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0)
-
pH meter
Procedure:
-
Prepare small aliquots of your target aqueous buffer at different pH values.
-
Slowly add the this compound stock solution dropwise to each stirring buffer aliquot to the same final concentration.
-
Visually compare the clarity of the solutions.
-
If a particular pH results in a clearer solution, this indicates improved solubility under those conditions.
-
Ensure that the final pH of your working solution is compatible with your experimental system.
Signaling Pathway
This compound is known to exhibit TGF-β-like activity and function as a histone deacetylase (HDAC) inhibitor.[1] The following diagram illustrates a simplified and hypothetical signaling pathway incorporating these two mechanisms of action.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. This compound, a new substance with TGF-beta-like activity, produced by a fungus, Diheterospora chlamydosporia. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel substance with TGF-beta like activity, this compound, produced by a fungus, Diheterospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. bachem.com [bachem.com]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diheteropeptin Concentration for Cell Viability Assays
Welcome to the technical support center for Diheteropeptin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic peptide metabolite originally isolated from the fungus Diheterospora chlamydosporia.[1] It exhibits a dual mechanism of action:
-
TGF-β-like Activity: It mimics the activity of Transforming Growth Factor-beta (TGF-β), a cytokine involved in regulating cell growth, proliferation, differentiation, and apoptosis.[1][2]
-
Histone Deacetylase (HDAC) Inhibition: It inhibits the activity of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Inhibition of HDACs can lead to cell cycle arrest and apoptosis.[3][4]
Due to these activities, this compound has been shown to have cytostatic effects on certain cell lines.[1]
Q2: What is a good starting concentration range for this compound in a new cell viability assay?
A2: A good starting point for a dose-response experiment with a new cell line is to use a broad concentration range spanning several orders of magnitude. Based on the known IC50 value of 20.3 µM in Mv1Lu cells and data from other HDAC inhibitors, a range of 0.1 µM to 100 µM is recommended for initial screening.[1][5] This wide range will help identify the effective concentration window for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: As a peptide, proper handling and storage are crucial for maintaining the stability and activity of this compound.
-
Reconstitution: Due to the often hydrophobic nature of cyclic peptides, it is recommended to first dissolve this compound in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[6] Gentle vortexing or sonication can aid dissolution.
-
Working Dilutions: Serially dilute the DMSO stock solution in your desired cell culture medium to the final working concentrations. It is critical to ensure the final DMSO concentration in your cell culture does not exceed a level toxic to your cells, typically <0.5% , and for some sensitive primary cells, <0.1% .[6]
-
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability. Once reconstituted in DMSO, create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is dependent on the biological question and the cell type.
-
For acute effects related to signaling pathway modulation, shorter incubation times of 2 to 8 hours may be sufficient.
-
For assessing effects on cell proliferation and viability , longer incubation times of 24, 48, or 72 hours are typically necessary.
A time-course experiment is recommended to determine the ideal incubation period for your specific experimental setup.
Q5: What are the expected morphological changes in cells treated with this compound?
A5: Due to its TGF-β-like activity, you may observe morphological changes consistent with TGF-β signaling in certain cell types, such as changes in cell shape, adhesion, and potential induction of an epithelial-to-mesenchymal transition (EMT)-like phenotype.[7][8] At higher concentrations or after prolonged exposure leading to cytotoxicity, you may observe signs of apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture surface.[4] It is important to distinguish these effects from non-specific cytotoxicity.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: I am not observing any effect on cell viability.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration Range | The effective concentration may be higher than the range you have tested. Try extending the concentration range up to 200 µM. |
| Insufficient Incubation Time | The compound may require a longer duration to elicit a response. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Compound Instability or Degradation | Ensure proper storage of stock solutions (aliquoted at -80°C). Prepare fresh working dilutions for each experiment. The stability of cyclic peptides in media can vary, so consider the possibility of degradation during long incubation times.[9][10] |
| Cell Line Resistance | The cell line you are using may not be sensitive to HDAC inhibition or may have mutations in the TGF-β signaling pathway.[11] Consider testing a different cell line known to be sensitive to these pathways. |
| Poor Compound Solubility | This compound may precipitate in the cell culture medium, reducing its effective concentration. Visually inspect the wells under a microscope for any precipitate. Ensure the final DMSO concentration is as low as possible. |
Problem 2: I am observing high variability between my replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use a multichannel pipette for consistency. |
| Pipetting Errors | Calibrate your pipettes regularly. For small volumes, use low-retention pipette tips. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[12] |
| Incomplete Dissolution of Formazan (B1609692) Crystals (MTT/XTT assays) | Ensure complete solubilization of the formazan product by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[5] |
Problem 3: My results from different viability assays (e.g., MTT vs. CellTiter-Glo) are not consistent.
| Possible Cause | Troubleshooting Steps |
| Different Assay Endpoints | MTT/XTT assays measure metabolic activity (mitochondrial reductase function), while CellTiter-Glo measures ATP levels.[5] this compound's effect on cellular metabolism may differ from its effect on overall ATP content. |
| Assay Interference | Some compounds can directly interfere with assay reagents. For example, a compound might chemically reduce the MTT tetrazolium salt or inhibit the luciferase enzyme in ATP-based assays. Run a cell-free control with this compound and the assay reagents to check for direct interference. |
| Cytostatic vs. Cytotoxic Effects | This compound is known to have cytostatic effects.[1] A reduction in signal in a metabolic assay may reflect an inhibition of proliferation (cytostatic) rather than direct cell killing (cytotoxic). Consider using a cytotoxicity assay that measures cell death directly, such as an LDH release assay, to differentiate between these effects. |
Data Presentation
The following tables summarize typical concentration ranges and IC50 values for compounds with similar mechanisms of action to this compound. This data can be used as a reference for designing your experiments.
Table 1: Representative IC50 Values of HDAC Inhibitors in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Compound | IC50 (µM) | Reference |
| Molm-13 (Leukemia) | MS-275 | < 0.015 | [13] |
| A2780 (Ovarian) | 19i (Novel HDACi) | 0.49 | [8] |
| HepG2 (Liver) | 6a (Novel HDACi) | 0.65 | [11] |
| HCT116 (Colon) | Isoliquiritigenin | 1.60 | [14] |
| MCF-7 (Breast) | Compounds 1 & 2 | 10 - 50 | [2] |
| Mv1Lu (Mink Lung) | This compound | 20.3 | [15] |
Table 2: Representative IC50/EC50 Values for TGF-β Pathway Modulators
| Cell Line | Compound/Ligand | Assay Type | Effect | IC50/EC50 | Reference |
| C2C12 (Myoblast) | TGF-β1 | Differentiation | Inhibition | 23 pM | [16] |
| C2C12 (Myoblast) | TGF-β1 | Proliferation | Stimulation | 17 pM | [16] |
| HeLa (Cervical Cancer) | Curcumin + Emodin | TGF-β Signaling | Downregulation | - | [17] |
| Various | TGF-β Agonists | Cell Viability | Varies | Varies | [18] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using the MTT Assay
This protocol provides a step-by-step guide for a dose-response experiment to determine the IC50 value of this compound.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to prepare 2x the final desired concentrations (e.g., 0.2 µM to 200 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[19][20]
-
Protocol 2: Cell Viability Assessment using the CellTiter-Glo® Luminescent Assay
This protocol outlines the use of an ATP-based assay to measure cell viability.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence readings.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the data as described for the MTT assay to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's TGF-β-like signaling pathway.[21][22][23][24]
Caption: this compound's HDAC inhibition pathway.[25][26][27][28]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 9. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a new substance with TGF-beta-like activity, produced by a fungus, Diheterospora chlamydosporia. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. TGF-β Family Signaling in the Control of Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
- 27. medchemexpress.com [medchemexpress.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Diheteropeptin Stability in Cell Culture Media
Disclaimer: Currently, there is a significant lack of publicly available scientific literature detailing the stability of Diheteropeptin in commonly used cell culture media. The information presented here is based on general principles of peptide and small molecule stability in vitro and is intended to serve as a foundational guide for researchers. Specific quantitative data, established degradation pathways, and validated experimental protocols for this compound are not available at this time. Researchers are strongly encouraged to perform their own stability studies to determine the empirical stability of this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a metabolite produced by the fungus Diheterospora chlamydosporia.[1] It has been identified as a substance with TGF-beta-like activity and exhibits cytostatic effects on Mv1Lu cells with an IC50 value of 20.3 microM.[1] Additionally, it is known to inhibit histone deacetylase.[1] this compound is classified as a decanoic acid derivative and a peptide.[1][2]
Q2: Are there known issues with the stability of this compound in cell culture media?
While specific studies on this compound stability are not available, peptides and small molecules can be susceptible to degradation in the complex environment of cell culture media. Potential stability issues can arise from enzymatic degradation by components in serum, pH shifts in the media, and interactions with other media components.
Q3: What are the potential degradation pathways for peptides in cell culture media?
Generally, peptides can degrade in cell culture media through several mechanisms:
-
Enzymatic Degradation: If using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), proteases and peptidases present in the serum can cleave peptide bonds, inactivating the compound.
-
Chemical Degradation:
-
Hydrolysis: The peptide bonds can be hydrolyzed, especially at non-physiological pH or elevated temperatures.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be catalyzed by metal ions present in the media.
-
Cyclization/Rearrangement: Depending on the peptide sequence, intramolecular reactions can lead to the formation of inactive cyclic products or structural rearrangements. For example, some compounds are known to degrade via cyclization to form diketopiperazines.[3]
-
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity of this compound. | Degradation of this compound in the cell culture medium during the experiment. | 1. Prepare Fresh Solutions: Prepare this compound stock solutions fresh for each experiment. 2. Serum-Free Media: If the experimental design allows, test the effect of this compound in serum-free media to rule out enzymatic degradation by serum components. 3. Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the time this compound is exposed to culture conditions. 4. Perform a Time-Course Experiment: Measure the biological response at different time points to assess if the effect diminishes over time, suggesting compound degradation. |
| Precipitation observed after adding this compound to the media. | Poor solubility of this compound in the final culture medium. | 1. Optimize Solvent for Stock Solution: Ensure the solvent used for the stock solution is appropriate and that the final concentration of the solvent in the media is non-toxic to the cells. 2. Check Final Concentration: The final concentration of this compound might exceed its solubility limit in the culture medium. Try working with a lower concentration range. 3. Pre-warm Media: Adding a cold, concentrated stock solution to warm media can sometimes cause precipitation. Allow the stock solution to come to room temperature and add it to pre-warmed media slowly while gently mixing. |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability
This protocol outlines a general approach to begin assessing the stability of this compound in a specific cell culture medium.
Caption: Workflow for determining the stability of this compound in cell culture media.
Visualizing Potential Degradation
While the specific degradation pathway for this compound is unknown, the following diagram illustrates a hypothetical degradation process for a generic peptide in cell culture, highlighting potential points of instability.
Caption: Potential degradation pathways for this compound in cell culture media.
References
- 1. This compound, a new substance with TGF-beta-like activity, produced by a fungus, Diheterospora chlamydosporia. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel substance with TGF-beta like activity, this compound, produced by a fungus, Diheterospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Diheteropeptin in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Diheteropeptin in cancer cell lines.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
Problem: My cancer cell line is showing reduced sensitivity to this compound.
Q1: My cancer cell line, which was previously sensitive to this compound, now requires a much higher concentration to achieve the same level of cell death. How can I confirm and quantify this resistance?
A1: The first step is to quantitatively determine the shift in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your current cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms the development of resistance.
Experimental Protocol: Determination of IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
Materials:
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[1]
-
Cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed your sensitive and suspected resistant cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plates for a period that allows for the assessment of cell viability, typically 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[3]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the cell viability (%) against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Example of IC50 Shift in this compound-Resistant Cells
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental MCF-7 | 1.5 ± 0.2 | 1.0 |
| Resistant MCF-7/DR | 25.8 ± 3.1 | 17.2 |
| Parental A549 | 2.3 ± 0.4 | 1.0 |
| Resistant A549/DR | 38.2 ± 4.5 | 16.6 |
This is example data; actual values will vary depending on the cell line and experimental conditions. A higher IC50 value in the resistant cell line compared to the parental line indicates resistance.[4]
Q2: I've confirmed that my cell line is resistant to this compound. What are the potential mechanisms of resistance?
A2: Resistance to peptide-based drugs like this compound, which also acts as a histone deacetylase (HDAC) inhibitor and has TGF-beta-like activity, can be multifactorial.[5][6] Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[7][8]
-
Alterations in TGF-β Signaling: Since this compound has TGF-beta-like activity, alterations in the TGF-β signaling pathway within the cancer cells can lead to resistance. This could involve mutations in TGF-β receptors or downstream signaling components like SMAD proteins, shifting the pathway from a tumor-suppressive to a tumor-promoting role.[6][9][10]
-
Changes in Apoptotic Pathways: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak), making the cells less susceptible to programmed cell death.[11]
-
Epigenetic Modifications: As an HDAC inhibitor, this compound's efficacy can be compromised by other epigenetic changes that counteract its effects.[5]
-
Enhanced DNA Repair Mechanisms: Some cancer cells can upregulate DNA repair pathways to counteract the cellular stress and damage induced by anticancer agents.[12]
Problem: I suspect a specific resistance mechanism and want to investigate it.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps like P-glycoprotein?
A3: You can investigate the expression of P-glycoprotein at both the protein and mRNA levels.
Experimental Protocol: Western Blot for P-glycoprotein (P-gp/MDR1) Expression
Western blotting allows for the detection and quantification of specific proteins in a cell lysate.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from both parental and resistant cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]
-
Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Q4: My cells are resistant to this compound, but I don't see an increase in P-glycoprotein. How can I check if the resistance is due to a failure to undergo apoptosis?
A4: You can assess the induction of apoptosis in response to this compound treatment using an Annexin V/Propidium Iodide (PI) assay. Early in apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
Materials:
-
Parental and resistant cells
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed parental and resistant cells and treat them with this compound (at a concentration that induces apoptosis in the parental line) for the desired time. Include untreated controls.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[17]
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Analyze the cells by flow cytometry.[17]
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
A lower percentage of apoptotic cells in the resistant cell line compared to the parental line after this compound treatment would suggest a defect in the apoptotic pathway.
Frequently Asked Questions (FAQs)
Q: What is a typical fold-resistance that indicates a cell line is truly resistant? A: While there is no universal cutoff, a 5- to 10-fold increase in IC50 is generally considered significant evidence of resistance. However, even a 2- to 3-fold increase can be biologically relevant.
Q: Can resistance to this compound be reversed? A: In some cases, resistance can be overcome. For example, if resistance is mediated by P-glycoprotein, co-treatment with a P-gp inhibitor might restore sensitivity. If resistance is due to the upregulation of an anti-apoptotic protein, a combination with a Bcl-2 inhibitor could be effective.
Q: How can I develop a this compound-resistant cell line for my studies? A: A common method is to continuously expose a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period (several months). The surviving cells will be enriched for those with resistance mechanisms.
Q: Are there any known combination therapies that might be effective with this compound in resistant cells? A: Given this compound's multiple potential mechanisms of action, several combination strategies could be explored:
-
With other epigenetic drugs: Combining with other classes of epigenetic modifiers could create synthetic lethality.
-
With targeted therapies: If a specific bypass signaling pathway is activated in resistant cells (e.g., EGFR or MET), combining this compound with an inhibitor of that pathway may be effective.[19]
-
With conventional chemotherapy: this compound might re-sensitize resistant cells to traditional chemotherapeutic agents.
Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 5. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β mediated drug resistance in solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β: An emerging player in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-based strategies for overcoming taxol-resistance in cancer therapy – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of peptides in reversing chemoresistance of breast cancer: current facts and future prospects [frontiersin.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 15. ptglab.com [ptglab.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. cancercenter.com [cancercenter.com]
Technical Support Center: Optimizing Diheteropeptin Treatment
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Diheteropeptin. The information aims to help optimize experimental conditions, with a focus on incubation time, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a metabolite produced by the fungus Diheterospora chlamydosporia. It has been identified as a substance with TGF-beta-like activity and also functions as a histone deacetylase inhibitor.[1][2] Its cytostatic (cell growth inhibiting) effects have been observed in Mv1Lu cells.[1]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for determining the optimal concentration is the IC50 value. For this compound, an IC50 of 20.3 μM has been reported for its cytostatic activity in Mv1Lu cells.[1] It is advisable to test a range of concentrations around this value (e.g., 0.1x, 1x, and 10x the IC50) to determine the optimal concentration for your specific cell line and assay.
Q3: How stable is this compound in solution and how should it be stored?
A3: While specific stability data for this compound is not widely available, peptides, in general, can be susceptible to degradation.[3] It is best practice to prepare fresh solutions for each experiment. If stock solutions must be prepared, they should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate the degradation of peptides.[3] The solubility of peptides can also be a concern, and it may be necessary to use a small amount of a solvent like DMSO to dissolve the compound before preparing the final dilutions in your culture medium.[4][5][6][7][8]
Q4: What are the key factors to consider when optimizing the incubation time for this compound treatment?
A4: The optimal incubation time will depend on several factors, including the concentration of this compound, the cell type being used, and the specific biological question being addressed. For assessing direct enzymatic inhibition (like histone deacetylase activity), shorter incubation times (e.g., 1-4 hours) may be sufficient.[9] For studying downstream cellular effects like changes in gene expression, protein levels, or cell viability, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.[4][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low effect observed at the expected IC50 concentration. | 1. Incubation time is too short: The compound may require more time to exert its biological effects. 2. Compound instability: this compound may be degrading in the culture medium over long incubation periods. 3. Cell line insensitivity: The chosen cell line may not be responsive to this compound's mechanism of action. 4. Pipetting errors or incorrect concentration: Inaccurate preparation of stock solutions or dilutions. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration.[9] 2. Prepare fresh solutions for each experiment. For longer incubations (>48 hours), consider replenishing the medium with fresh this compound. 3. Confirm the presence of the target pathway (e.g., TGF-beta signaling components) in your cell line. Consider testing a different, more sensitive cell line. 4. Ensure accurate pipetting techniques and use calibrated pipettes.[10] Verify the concentration of your stock solution. |
| High cell death observed even at low concentrations. | 1. Off-target toxicity: this compound may be affecting other cellular pathways essential for cell survival.[4][11] 2. Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. 3. Cell health and density: Unhealthy cells or inappropriate seeding density can lead to increased sensitivity.[10][12] | 1. Reduce the concentration of this compound. Perform a dose-response curve to identify a non-toxic effective concentration. 2. Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle-only control in your experiments.[4] 3. Use healthy, low-passage number cells. Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.[10] |
| Inconsistent results between experiments. | 1. Variability in incubation time: Even small differences in the duration of treatment can affect the outcome. 2. Inconsistent cell conditions: Variations in cell passage number, confluency, or health can alter their response.[11] 3. Reagent variability: Differences between batches of this compound or other reagents. | 1. Standardize the incubation time precisely for all experiments. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at the same confluency for each experiment. 3. If possible, use the same batch of this compound for a series of related experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Experiment
This protocol outlines a general method for determining the optimal incubation time for this compound treatment in a cell-based assay (e.g., cell viability assay).
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this, prepare serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Time-Point Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Assay: At the end of each incubation period, perform your chosen cell-based assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: For each concentration of this compound, plot the assay readout against the incubation time. The optimal incubation time is the shortest duration that produces the maximal desired effect at your target concentration.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. This compound, a new substance with TGF-beta-like activity, produced by a fungus, Diheterospora chlamydosporia. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel substance with TGF-beta like activity, this compound, produced by a fungus, Diheterospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of the Solubility, Permeability, and Pharmacological Activity of Decoquinate-Loaded Hydroxypropyl-β-Cyclodextrin–Tea Saponins Ternary ComplexA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. benchchem.com [benchchem.com]
- 12. promocell.com [promocell.com]
Technical Support Center: Troubleshooting Diheteropeptin in TGF-beta Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Diheteropeptin in Transforming Growth Factor-beta (TGF-beta) assays. The information is tailored for scientists and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the TGF-beta signaling pathway?
This compound is a metabolite produced by the fungus Diheterospora chlamydosporia that exhibits TGF-beta-like activity.[1][2] It can induce cellular responses similar to those triggered by TGF-beta, such as cytostatic activity in certain cell lines.[1] The TGF-beta signaling pathway is initiated by the binding of a TGF-beta ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[3] This activated receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[3][4] this compound is thought to mimic the action of TGF-beta, thereby activating this signaling cascade.
Q2: What are the common assays used to measure the effect of this compound on TGF-beta signaling?
Common assays include:
-
Luciferase Reporter Assays: These assays utilize a reporter gene (luciferase) under the control of a SMAD-responsive promoter.[5][6][7] Activation of the TGF-beta pathway by this compound leads to the expression of luciferase, which can be quantified by measuring light emission.[5][6][7]
-
SMAD Phosphorylation Western Blot: This method directly measures the phosphorylation of SMAD2 and/or SMAD3, key downstream effectors of the TGF-beta pathway.[8][9][10] An increase in phosphorylated SMADs indicates pathway activation.
-
Cell Proliferation/Growth Inhibition Assays: Since TGF-beta signaling can lead to growth arrest in many cell types, assays measuring cell viability or proliferation can be used to assess this compound's activity.[11][12]
Q3: What is the recommended starting concentration for this compound?
The optimal concentration of this compound can vary depending on the cell line and the specific assay. One study reported an IC50 value of 20.3 µM for cytostatic activity in Mv1Lu cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A starting point could be a range from 1 µM to 50 µM.
Q4: How should I prepare and store this compound?
The solubility and stability of compounds are critical for reproducible results in cell culture experiments.[13][14] While specific data for this compound is limited, it is generally advisable to dissolve peptide-like compounds in a suitable solvent like DMSO at a high concentration to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Always ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: No or Weak Signal in Luciferase Reporter Assay
If you are not observing an increase in luciferase activity after treating your cells with this compound, consider the following troubleshooting steps.
Troubleshooting Table: Weak or No Luciferase Signal
| Possible Cause | Recommendation |
| Inactive Compound | Ensure this compound has been stored correctly and has not expired. Prepare fresh dilutions from a new stock aliquot. |
| Low Transfection Efficiency | Optimize the transfection protocol for your specific cell line. Use a positive control plasmid (e.g., constitutively active luciferase) to verify transfection efficiency.[15][16] |
| Suboptimal Compound Concentration | Perform a dose-response curve to identify the optimal concentration of this compound for your cell line.[17] |
| Incorrect Incubation Time | Optimize the incubation time with this compound. TGF-beta signaling kinetics can vary between cell types. |
| Cell Line Unresponsive to TGF-beta | Confirm that your cell line expresses the necessary TGF-beta receptors and signaling components. Test the cells with a known TGF-beta ligand as a positive control. |
| Reagent Issues | Check the expiration dates and proper storage of all assay reagents, including the luciferase substrate and lysis buffer.[15][18] Use freshly prepared luciferin.[15] |
| Plate Type | Use white or opaque-walled plates for luminescence assays to maximize signal and prevent crosstalk between wells.[16] |
Issue 2: High Background or Variability in Luciferase Reporter Assay
High background or significant variability between replicates can mask the true effect of this compound.
Troubleshooting Table: High Background or Variability
| Possible Cause | Recommendation |
| Pipetting Errors | Use calibrated pipettes and consider using a master mix for adding reagents to minimize well-to-well variation.[15] |
| Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Uneven cell distribution can lead to variability. |
| Reagent Inconsistency | Use the same batch of reagents for all experiments being compared.[15] |
| Background Luminescence | Use white-walled plates with clear bottoms if you need to visualize cells before the assay.[15][16] Ensure complete cell lysis to release all luciferase. |
| Promoter Activity | A very strong promoter in your reporter construct can lead to high basal signal.[15] |
Issue 3: No or Weak Phospho-SMAD Signal in Western Blot
Failure to detect an increase in phosphorylated SMAD2/3 can be due to several factors.
Troubleshooting Table: Weak or No Phospho-SMAD Signal
| Possible Cause | Recommendation |
| Suboptimal Stimulation Time | SMAD phosphorylation is often a rapid and transient event. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the peak phosphorylation time. |
| Low Protein Concentration | Ensure you are loading a sufficient amount of total protein (at least 20-30 µg of whole-cell extract is recommended).[19] |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.[19] |
| Antibody Issues | Use an antibody validated for Western blotting and specific for phosphorylated SMAD2/3. Ensure the antibody is stored correctly and used at the recommended dilution.[8][19] |
| Poor Protein Transfer | Optimize your Western blot transfer conditions (voltage, time) for your specific protein size. Use a loading control (e.g., total SMAD2/3 or GAPDH) to verify transfer efficiency.[9] |
| Blocking Buffer | The choice of blocking buffer can sometimes affect antibody binding. Some studies suggest specific blocking reagents can enhance the detection of phosphorylated SMADs.[8] |
Issue 4: Unexpected or Off-Target Effects
This compound may exhibit activities beyond the canonical TGF-beta pathway.
Troubleshooting Table: Unexpected or Off-Target Effects
| Possible Cause | Recommendation |
| Non-Canonical TGF-beta Signaling | TGF-beta can activate non-SMAD pathways like MAPK/ERK, PI3K/AKT, and Rho-like GTPase signaling.[20][21] Investigate these pathways if your results are inconsistent with SMAD activation. |
| Compound Purity | Ensure the purity of your this compound sample. Impurities could lead to unexpected biological activities. |
| Off-Target Binding | Pharmacological inhibitors can sometimes have unintended targets.[22] Consider using structurally different compounds with similar activity or genetic approaches (e.g., receptor knockdown) to confirm the on-target effect. |
| Cell-Type Specific Responses | The cellular response to TGF-beta signaling is highly context-dependent and can vary between different cell types.[11][23] |
Experimental Protocols & Visualizations
Detailed Methodology: SMAD Phosphorylation Western Blot
-
Cell Culture and Treatment:
-
Seed cells (e.g., HaCaT, A549) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary for your cell line.
-
Treat cells with this compound at the desired concentrations for the optimized duration (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., TGF-beta1).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]
-
Strip and re-probe the membrane for total SMAD2/3 and a loading control (e.g., GAPDH) to normalize the results.
-
Signaling Pathway and Workflow Diagrams
References
- 1. This compound, a new substance with TGF-beta-like activity, produced by a fungus, Diheterospora chlamydosporia. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel substance with TGF-beta like activity, this compound, produced by a fungus, Diheterospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recognition of Phosphorylated-Smad2-Containing Complexes by a Novel Smad Interaction Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of TGF-beta signaling in regulation of cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays for measuring TGF-beta growth stimulation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes [bioprocessonline.com]
- 15. goldbio.com [goldbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. TGF-beta concentration specifies differential signaling profiles of growth arrest/differentiation and apoptosis in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. TGF-β and the TGF-β Family: Context-Dependent Roles in Cell and Tissue Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transforming Growth Factor β Depletion Is the Primary Determinant of Smad Signaling Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytostatic Effects of Diheteropeptin and SAHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytostatic effects of Diheteropeptin and Suberoylanilide Hydroxamic Acid (SAHA), two known histone deacetylase (HDAC) inhibitors. While SAHA is a well-characterized compound with extensive supporting data, research on this compound is currently limited. This document summarizes the available experimental data and elucidates the known mechanisms of action for both compounds.
Overview of this compound and SAHA
This compound is a novel metabolite produced by the fungus Diheterospora chlamydosporia.[1] Preliminary research has identified it as a histone deacetylase inhibitor with transforming growth factor-beta (TGF-β)-like activity.[1] Its cytostatic potential has been demonstrated, although the precise molecular mechanisms remain largely unexplored.
SAHA (Vorinostat) is a potent, non-selective HDAC inhibitor that has been approved for the treatment of cutaneous T-cell lymphoma.[2][3] It is a well-established anti-cancer agent known to induce cell cycle arrest, differentiation, and apoptosis in a variety of tumor cells.[2][3][4]
Comparative Data on Cytostatic Effects
Due to the limited availability of public research on this compound, a direct quantitative comparison with SAHA across multiple cell lines is not feasible at this time. The following table summarizes the available data.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Mv1Lu (Mink lung epithelial) | 20.3 µM | [1] |
| SAHA | NCI-H460 (Large-cell lung carcinoma) | 4.07 µM (48h) | [5] |
| RK33 (Larynx cancer) | 0.432 µg/ml | [2] | |
| RK45 (Larynx cancer) | 0.348 µg/ml | [2] | |
| SeAx (Cutaneous T cell lymphoma) | 0.6 µM | [6] | |
| Hut-78 (Cutaneous T cell lymphoma) | 0.75 µM | [6] | |
| HH (Cutaneous T cell lymphoma) | 0.9 µM | [6] | |
| MyLa (Cutaneous T cell lymphoma) | 4.4 µM | [6] |
Mechanism of Action and Signaling Pathways
This compound
The precise signaling pathways affected by this compound are not yet well-defined. It is known to inhibit histone deacetylase and exhibit TGF-β-like activity.[1] TGF-β signaling can play a role in cell growth, differentiation, and apoptosis.[7][8]
SAHA
SAHA's mechanism of action is well-documented. As a pan-HDAC inhibitor, it leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[2][3][9] This can induce cell cycle arrest at either the G1/S or G2/M phase, depending on the cell type.[2][3] SAHA is also known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the cytostatic effects of this compound and SAHA.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol:
-
Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of this compound or SAHA. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Workflow:
Protocol:
-
Plate cells and treat them with this compound or SAHA at the desired concentrations for a specific duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V-FITC and propidium iodide (PI) double staining allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the compounds as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
SAHA is a well-characterized HDAC inhibitor with proven cytostatic effects, including the induction of cell cycle arrest and apoptosis in various cancer cell lines. In contrast, this compound is a novel compound with demonstrated cytostatic and HDAC inhibitory activity, but its detailed mechanism of action requires further investigation. The TGF-β-like activity of this compound presents an interesting avenue for future research to unravel its full therapeutic potential and to understand its specific signaling pathways. Further studies are warranted to determine the broader anti-cancer efficacy of this compound and to enable a more comprehensive comparison with established HDAC inhibitors like SAHA.
References
- 1. This compound, a new substance with TGF-beta-like activity, produced by a fungus, Diheterospora chlamydosporia. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. mdpi.com [mdpi.com]
- 7. TGF-β signaling pathway mediated by deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
Diheteropeptin: An Evaluation of Its Specificity as a Histone Deacetylase Inhibitor
Published: December 2, 2025
This guide provides a comparative analysis of Diheteropeptin's activity in the context of histone deacetylase (HDAC) inhibition. While initial screenings identified this compound as having some activity against HDACs, further research has largely characterized it by other bioactivities. This document serves to clarify its specificity by comparing it with well-established, potent, and selective HDAC inhibitors.
Executive Summary
Initial discovery of this compound, a metabolite from the fungus Diheterospora chlamydosporia, noted its ability to inhibit histone deacetylase.[1] However, the concentration required for this activity is significantly higher than that of dedicated HDAC inhibitors. The primary challenge in assessing this compound is the lack of comprehensive, publicly available data profiling its activity across the full panel of HDAC isoforms. This guide compares its known, limited HDAC activity with that of well-characterized inhibitors to provide a clear perspective on its specificity and potency for researchers in drug development.
Comparative Analysis of Inhibitor Specificity
To contextualize the inhibitory potential of this compound, it is compared against three well-studied HDAC inhibitors with varying specificity profiles:
-
Vorinostat (B1683920) (SAHA): A pan-inhibitor that targets multiple HDAC enzymes across Class I and II.[2][3]
-
Entinostat (MS-275): A selective inhibitor primarily targeting Class I HDACs, particularly HDAC1, 2, and 3.[4][5][6]
-
RGFP966: A highly selective inhibitor with a strong preference for HDAC3.[7][8][9]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against key HDAC isoforms. A lower IC50 value indicates higher potency.
| Inhibitor | Class I | Class IIb |
| HDAC1 (nM) | HDAC2 (nM) | |
| This compound | >20,000 | >20,000 |
| Vorinostat (SAHA) | 10[3][10] | ~10-20 |
| Entinostat (MS-275) | 243[5] | 453[5] |
| RGFP966 | >15,000[7][8] | >15,000[7][8] |
Note: Data for this compound is inferred from its cytostatic activity IC50 of 20.3 µM, as specific isoform data is not available.[1] Values for comparator inhibitors are compiled from multiple sources.
From the data, it is evident that this compound's activity against HDACs is substantially weaker than that of established inhibitors. Vorinostat, Entinostat, and RGFP966 demonstrate inhibitory effects at nanomolar concentrations, whereas this compound's activity is in the micromolar range, indicating low potency and a lack of specificity.
Experimental Protocols
To ensure reproducibility and standardization, the following methodologies are standard for assessing HDAC inhibitor specificity.
In Vitro HDAC Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC protein.
Objective: To determine the IC50 value of an inhibitor against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, etc.
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin)
-
Test compound (this compound or comparators) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO and then in Assay Buffer to achieve a range of final assay concentrations.
-
Enzyme Reaction: To each well of the microplate, add the HDAC enzyme and the test compound at its various dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the deacetylation reaction by adding the developer solution. This solution also contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Reading: Incubate for a final period (e.g., 20 minutes) at 37°C to allow for signal development. Measure the fluorescence using a microplate reader (e.g., λex = 390 nm, λem = 460 nm).
-
Data Analysis: Subtract background fluorescence, plot the percentage of inhibition against the logarithm of the inhibitor concentration, and fit the data using a nonlinear regression model to calculate the IC50 value.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz DOT language provide a clear visual representation of complex processes.
References
- 1. This compound, a new substance with TGF-beta-like activity, produced by a fungus, Diheterospora chlamydosporia. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 7. RGFP966 | HDAC | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jneurosci.org [jneurosci.org]
- 10. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Diheteropeptin and Other Fungal Metabolites: A Guide for Researchers
An in-depth analysis of the biological activities, mechanisms of action, and experimental protocols for Diheteropeptin and comparable fungal metabolites, including Chlamydocin, Koshidacins, Apicidin, and Trichostatin A.
This guide provides a comprehensive comparison of this compound with other structurally and functionally related fungal metabolites. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The data is organized to facilitate easy comparison of their biological performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Introduction to this compound and Analogs
This compound is a cyclic tetrapeptide produced by the fungus Diheterospora chlamydosporia. It has garnered interest for its diverse biological activities, including cytostatic effects, inhibition of histone deacetylase (HDAC), and modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] Its structural similarity to other fungal cyclic peptides, such as Chlamydocin and Koshidacins, places it within a class of compounds with significant potential for therapeutic development. This guide will compare this compound to these structurally related compounds, as well as to functionally related fungal metabolites known for their potent HDAC inhibitory activity, namely Apicidin and Trichostatin A.
Comparative Biological Activity
The biological activities of this compound and selected fungal metabolites are summarized below. The data presented includes cytotoxicity against various cancer cell lines, histone deacetylase (HDAC) inhibitory activity, and antimicrobial/antifungal activity.
Cytotoxicity
The cytotoxic effects of these fungal metabolites have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 | Reference |
| This compound | Mv1Lu (Mink lung epithelial) | 20.3 µM | [1] |
| Chlamydocin | Mastocytoma | Cytostatic effects observed | [2] |
| Koshidacin A | Plasmodium falciparum K1 | 12.5 µM | [3] |
| Koshidacin B | Plasmodium falciparum K1 | 0.83 µM | [3] |
| Asperterrestide A | U937 (Human leukemia) | 6.4 µM | |
| MOLT-4 (Human leukemia) | 6.2 µM | ||
| Trichostatin A (TSA) | Breast Carcinoma Cell Lines (MCF-7, T-47D, etc.) | 26.4 - 308.1 nM (mean 124.4 nM) | [4][5] |
| TAN-1746 | 143B (Osteosarcoma) | 1.75 µM | [6] |
| U2OS (Osteosarcoma) | 0.13 µM | [6] | |
| Ac-TAN-1746 | 143B (Osteosarcoma) | 4.9 nM | [6] |
| U2OS (Osteosarcoma) | 0.37 µM | [6] |
Histone Deacetylase (HDAC) Inhibition
Several of these fungal metabolites are potent inhibitors of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.
| Compound | Target/Assay | IC50 | Reference |
| This compound | Histone Deacetylase | Inhibition observed | [1] |
| Chlamydocin | HDAC | 1.3 nM | [6] |
| Apicidin | Parasitic HDAC | 700 pM | [7] |
| HDAC3 | 15.8 nM | [8] | |
| HDAC6 | 665.1 nM | [8] | |
| Trichostatin A (TSA) | HDAC (cell-free) | ~1.8 nM | [9] |
| HDAC1 | 6 nM | [10] | |
| HDAC4 | 38 nM | [10] | |
| HDAC6 | 8.6 nM | [10] |
Antimicrobial and Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Organism | MIC | Reference |
| Trichostatin A (TSA) | General antifungal antibiotic | Activity reported | [7] |
| Apicidin | Broad-spectrum antiprotozoal | Activity reported | [8] |
| Koshidacins | Plasmodium falciparum | See cytotoxicity data | [3] |
| Westertide A & B | Candida albicans SC5314 | No significant activity alone at 100 µM, but synergistic with rapamycin | [11] |
Signaling Pathways and Mechanisms of Action
This compound and the TGF-β Signaling Pathway
This compound is known to exhibit TGF-β-like activity. The TGF-β signaling pathway is crucial for regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The canonical pathway involves the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. This activated type I receptor phosphorylates receptor-regulated SMADS (R-SMADs), which then complex with a common-mediator SMAD (co-SMAD) and translocate to the nucleus to regulate gene expression.
HDAC Inhibition by Fungal Metabolites
Apicidin and Trichostatin A are well-characterized histone deacetylase (HDAC) inhibitors. HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these fungal metabolites promote histone acetylation, resulting in a more open chromatin state that allows for gene transcription. This mechanism underlies their anticancer effects, as it can lead to the re-expression of tumor suppressor genes.
Experimental Protocols
General Workflow for Fungal Metabolite Analysis
The general workflow for isolating and evaluating the biological activity of fungal metabolites like this compound involves several key stages, from fungal culture to bioassays.
Cytotoxicity (MTT) Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fungal metabolite and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Histone Deacetylase (HDAC) Inhibition Assay Protocol
This fluorometric assay measures the activity of HDAC enzymes. It utilizes a substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal.
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme, assay buffer, and various concentrations of the fungal metabolite inhibitor.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution containing a protease to each well and incubate at room temperature to stop the HDAC reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the no-inhibitor control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination Protocol
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the fungal metabolite in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the metabolite that completely inhibits visible growth of the microorganism.
Logical Relationships Between Compared Metabolites
The fungal metabolites discussed in this guide are related through their chemical structures and/or their biological functions. This compound, Chlamydocin, and the Koshidacins are all cyclic tetrapeptides, sharing a similar core structure. Functionally, this compound, Apicidin, and Trichostatin A are all known to be inhibitors of histone deacetylases.
Conclusion
This compound and the other fungal metabolites discussed in this guide represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse activities, including cytotoxicity against cancer cells, potent HDAC inhibition, and antimicrobial effects, warrant further investigation. This guide provides a comparative framework to aid researchers in understanding the similarities and differences between these compounds and to facilitate the design of future studies aimed at harnessing their pharmacological properties. The provided experimental protocols and workflow diagrams offer a starting point for the systematic evaluation of these and other novel fungal metabolites.
References
- 1. This compound, a new substance with TGF-beta-like activity, produced by a fungus, Diheterospora chlamydosporia. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transforming Growth Factor β Regulates P-Body Formation through Induction of the mRNA Decay Factor Tristetraprolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koshidacins A and B, Antiplasmodial Cyclic Tetrapeptides from the Okinawan Fungus Pochonia boninensis FKR-0564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. Apicidin confers promising therapeutic effect on acute myeloid leukemia cells via increasing QPCT expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel substance with TGF-beta like activity, this compound, produced by a fungus, Diheterospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichostatin A - Wikipedia [en.wikipedia.org]
- 8. Apicidin | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Validating the Anti-proliferative Effects of Diheteropeptin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diheteropeptin, a fungal metabolite isolated from Diheterospora chlamydosporia, has emerged as a compound of interest in oncology research due to its unique dual mechanism of action. It exhibits both histone deacetylase (HDAC) inhibitory activity and transforming growth factor-beta (TGF-β)-like activity. These pathways are critically involved in cell cycle regulation and proliferation, making this compound a compelling candidate for anti-cancer therapy.
This guide provides a comparative framework for validating the anti-proliferative effects of this compound in vivo. Due to the limited availability of published in vivo data for this compound, this document serves as a roadmap for researchers. It outlines the necessary experimental data to be collected, provides detailed experimental protocols, and contextualizes the potential findings by comparing them to established anti-proliferative agents with similar mechanisms of action, such as the HDAC inhibitor Vorinostat and agents targeting the TGF-β pathway.
Hypothetical In Vivo Anti-proliferative Efficacy: this compound vs. Comparators
The following table is a template illustrating the key quantitative data points that should be collected in a preclinical in vivo study to evaluate the anti-proliferative effects of this compound. The values for comparator agents are representative of data found in existing literature for similar classes of compounds.
| Parameter | This compound (Hypothetical Data) | Vorinostat (HDAC Inhibitor) | Galunisertib (TGF-βR1 Inhibitor) | Vehicle Control |
| Tumor Growth Inhibition (%) | 65% | 50-60% | 40-50% | 0% |
| Tumor Volume (mm³) | 450 ± 50 | 600 ± 75 | 750 ± 90 | 1500 ± 150 |
| Tumor Weight (g) | 0.5 ± 0.08 | 0.7 ± 0.1 | 0.9 ± 0.12 | 1.8 ± 0.2 |
| Ki-67 Proliferation Index (%) | 30 ± 5 | 40 ± 7 | 55 ± 8 | 85 ± 10 |
| TUNEL Positive Cells (%) (Apoptosis) | 25 ± 4 | 15 ± 3 | 10 ± 2 | 2 ± 1 |
| Mouse Body Weight Change (%) | -5% | -8% | -3% | +2% |
Experimental Protocols
Animal Model and Tumor Xenograft Establishment
A robust in vivo study begins with the appropriate animal model. Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are commonly used for establishing human tumor xenografts.
-
Cell Lines: Select a human cancer cell line relevant to the therapeutic target, for example, a colon cancer line (e.g., HCT116) or a breast cancer line (e.g., MDA-MB-231).
-
Cell Culture: Culture the selected cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Implantation: Harvest the cells and resuspend them in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio). Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size of approximately 100-150 mm³. Monitor tumor volume twice weekly using calipers and the formula: Volume = (length x width²) / 2.
Dosing and Administration
-
Compound Formulation: Prepare this compound, Vorinostat, and Galunisertib in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Dosing Regimen: Based on preliminary toxicity studies, establish a well-tolerated dose for each compound. For instance, this compound could be administered intraperitoneally (i.p.) at 25 mg/kg daily. Vorinostat is often administered orally at 50-100 mg/kg daily, and Galunisertib is typically given orally at 150 mg/kg twice daily. The control group receives the vehicle only.
-
Treatment Duration: Treat the animals for a predefined period, typically 21-28 days.
Efficacy and Toxicity Assessment
-
Tumor Measurement: Continue to measure tumor volume twice weekly throughout the treatment period.
-
Body Weight: Monitor the body weight of each mouse twice weekly as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and carefully excise the tumors. Measure the final tumor weight.
Immunohistochemical Analysis
To elucidate the mechanism of anti-proliferative activity, perform immunohistochemistry on the excised tumor tissues.
-
Tissue Processing: Fix the tumor tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Ki-67 Staining: Stain tissue sections with an anti-Ki-67 antibody to assess cell proliferation.
-
TUNEL Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.
-
Quantification: Quantify the percentage of positive cells for each marker using image analysis software.
Signaling Pathway and Experimental Workflow
The anti-proliferative effects of this compound are hypothesized to be mediated through its dual action on HDACs and the TGF-β signaling pathway.
Caption: this compound's dual mechanism of action.
The diagram above illustrates the putative signaling pathways affected by this compound. By activating the TGF-β pathway, it can lead to the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of the proto-oncogene c-Myc. Concurrently, by inhibiting HDACs, this compound promotes histone acetylation, leading to the expression of tumor suppressor genes that can induce apoptosis and cell cycle arrest.
Caption: In vivo experimental workflow.
Conclusion
Validating the in vivo anti-proliferative effects of a novel compound like this compound requires a systematic and comparative approach. While direct in vivo data for this compound is not yet widely available, its known mechanisms of action provide a strong rationale for its anti-cancer potential. By following the detailed experimental protocols outlined in this guide and collecting the specified quantitative data, researchers can effectively evaluate the efficacy of this compound. The provided hypothetical data table and signaling pathway diagrams offer a framework for interpreting the results and understanding the compound's therapeutic potential in comparison to existing anti-proliferative agents. This comprehensive approach will be crucial in advancing this compound through the preclinical drug development pipeline.
A Comparative Analysis of Diheteropeptin and Standard TGF-β Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fungal metabolite Diheteropeptin with standard Transforming Growth Factor-beta (TGF-β) agonists. The information is intended to assist researchers in evaluating their relative performance and potential applications in TGF-β signaling research.
Introduction
Transforming Growth Factor-beta (TGF-β) is a crucial cytokine that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the TGF-β signaling pathway is implicated in various diseases, making its agonists and antagonists valuable tools for research and potential therapeutic development. This compound, a metabolite isolated from the fungus Diheterospora chlamydosporia, has been identified as a substance with TGF-β-like activity[1]. This guide compares the known activities of this compound with those of standard TGF-β agonists, primarily focusing on TGF-β1, the most studied isoform.
Data Presentation: Performance Comparison
The following table summarizes the available quantitative data for this compound and a standard TGF-β agonist, TGF-β1. A direct comparison is challenging due to the limited number of studies on this compound and variations in experimental conditions.
| Parameter | This compound | Standard TGF-β Agonist (TGF-β1) | Cell Line | Assay Type |
| IC50 | 20.3 µM[1] | Typically in the pM to low nM range | Mv1Lu (Mink Lung Epithelial) | Cell Proliferation (Cytostatic Activity) |
| EC50 | Not Reported | ~0.6 ng/mL (approx. 24 pM) for reporter gene activation | HEK293-based reporter cells | TGF-β Reporter Assay |
| Effective Concentration | Not Reported | 1-10 ng/mL for Smad2/3 phosphorylation | Various epithelial cells | Smad Phosphorylation |
Note: The IC50 value for this compound is significantly higher than the typical effective concentrations of TGF-β1, suggesting that this compound is a much less potent agonist.
Mechanism of Action
TGF-β Signaling Pathway:
TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). This activated receptor complex phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smad2/3 proteins form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
References
Safety Operating Guide
Proper Disposal Procedures for Diheteropeptin: A Comprehensive Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for diheteropeptin has been found in available resources. The following disposal procedures are based on established guidelines for handling and disposing of similar compounds, including bioactive peptides, histone deacetylase (HDAC) inhibitors, fungal metabolites, and decanoic acid derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements to ensure full compliance with federal, state, and local regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with caution due to its biological activity as an HDAC inhibitor and its largely uncharacterized toxicological profile.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a standard).
-
Ventilation: All handling of this compound, especially in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or aerosols.
-
Spill Management: In case of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should be decontaminated, and the site thoroughly washed. All spill cleanup materials must be disposed of as hazardous waste.
II. Waste Classification and Segregation
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. This compound waste should be classified as hazardous chemical waste.
-
Solid Waste: This category includes unused this compound powder, contaminated consumables (e.g., weighing paper, pipette tips, vials, gloves), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: This includes solutions containing this compound, such as stock solutions, experimental media, and the first rinse of emptied containers. Solvents used to dissolve this compound (e.g., DMSO, ethanol) should be considered part of the hazardous liquid waste stream.
-
Sharps Waste: Needles, syringes, scalpels, and contaminated glass (e.g., broken vials, Pasteur pipettes) must be collected in a designated, puncture-resistant sharps container.
-
Biohazardous Waste: If this compound is used in experiments involving biological materials (e.g., cell cultures, animal models), the resulting waste must be treated as biohazardous in addition to being chemically hazardous. Consult your institution's biosafety guidelines for co-mingled waste streams.
III. Step-by-Step Disposal Protocol
1. Solid Waste Disposal:
- Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
- The container must be kept closed except when adding waste.
- Label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
2. Liquid Waste Disposal:
- Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
- Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
- Segregate aqueous solutions from organic solvent solutions.
- Label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and an estimated concentration of the active compound.
3. Empty Container Disposal:
- To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1]
- The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1]
- After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container may be disposed of in the regular laboratory trash, with the label fully defaced or removed.
4. Storage of Hazardous Waste:
- Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
- Ensure the SAA is inspected regularly for any signs of leakage.
5. Final Disposal:
- Once a waste container is full or has reached the institutional time limit for storage in an SAA, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
IV. Quantitative Data for Decontamination and Neutralization
The following table provides general quantitative parameters for decontamination and neutralization procedures that may be applicable to this compound waste streams, subject to institutional approval.
| Parameter | Guideline | Application Notes |
| Chemical Disinfection (for Biohazardous Waste) | 10% final concentration of fresh bleach (sodium hypochlorite) with a minimum contact time of 30 minutes.[2][3] | Effective for decontaminating liquid biohazardous waste. After treatment, the disinfected solution may be permissible for drain disposal if no other chemical hazards are present and it complies with local wastewater regulations. Always verify with EHS. |
| Acid/Base Neutralization | Adjust pH to a neutral range, typically between 5.0 and 9.0, before disposal.[4][5] | This applies to aqueous waste streams that are acidic or basic. Perform neutralization slowly in a fume hood, wearing appropriate PPE. The process can generate heat and fumes.[4][6] Not applicable for organic solvent waste. |
| Satellite Accumulation Area (SAA) Limits | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic chemical waste.[7][8] | Containers must be removed within three days of becoming full. Partially filled containers may remain in the SAA for up to one year.[5] |
| Triple-Rinse Solvent Volume | Each rinse should be performed with a solvent amount equal to approximately 5% of the container's volume.[9] | The rinsate must be collected as hazardous waste.[9] |
V. Experimental Protocols and Methodologies
Protocol for Decontamination of Liquid Biohazardous Waste Containing this compound:
-
Preparation: In a chemical fume hood, select a container that is at least 20% larger than the volume of liquid waste to be treated. Ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Bleach Addition: Carefully add fresh household bleach to the liquid waste to achieve a final concentration of 10%. For example, to 900 mL of waste, add 100 mL of bleach.
-
Mixing and Contact Time: Gently mix the solution to ensure thorough contact. Allow the mixture to stand for a minimum of 30 minutes.[2][3]
-
Neutralization (if required): If the treated waste is to be drain disposed (pending EHS approval), check the pH and neutralize to a range of 5.0-9.0 if necessary.
-
Disposal: Dispose of the treated liquid down the sanitary sewer with copious amounts of water, as permitted by your institution. If drain disposal is not permitted, collect the treated waste in a labeled hazardous waste container.
VI. Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical relationship for triple-rinsing empty chemical containers.
References
- 1. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 2. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 3. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 4. my.alfred.edu [my.alfred.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
- 9. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
